molecular formula C16H14N2O5 B5625737 METHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE

METHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE

Cat. No.: B5625737
M. Wt: 314.29 g/mol
InChI Key: CECIVJZZTOAYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-methyl-3-nitrobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This is followed by the reduction of the nitro group to an amine, and subsequent acylation with 2-methyl-3-nitrobenzoic acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: METHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Aqueous acid or base.

Major Products Formed:

Scientific Research Applications

METHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of METHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

  • ETHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE
  • METHYL 4-(2,3-DINITROXYPROPYL)BENZOATE

Comparison: METHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .

Properties

IUPAC Name

methyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10-13(4-3-5-14(10)18(21)22)15(19)17-12-8-6-11(7-9-12)16(20)23-2/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECIVJZZTOAYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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